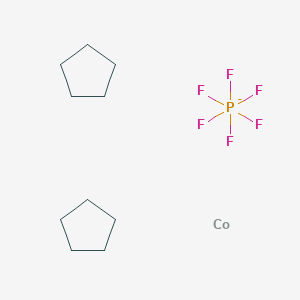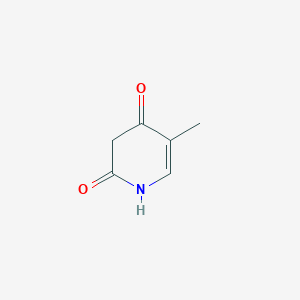
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is an organic compound with the molecular formula C14H20O3Si. It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to an isophthalaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl-protected aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protection strategies. The scalability of the reaction depends on the availability of starting materials and the efficiency of the protection reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl-protected hydroxyl group can be deprotected using fluoride sources such as tetrabutylammonium fluoride (TBAF), leading to the formation of the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Deprotection: Tetrabutylammonium fluoride (TBAF)
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Deprotection: Free hydroxyl group
Aplicaciones Científicas De Investigación
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is primarily related to its ability to undergo various chemical transformations. The tert-butyldimethylsilyloxy group serves as a protecting group, allowing selective reactions at other functional sites. The aldehyde groups can participate in nucleophilic addition reactions, forming intermediates that can be further manipulated.
Comparación Con Compuestos Similares
Similar Compounds
5-(Tert-butyldimethylsilyloxy)benzaldehyde: Similar structure but with a single aldehyde group.
5-(Tert-butyldimethylsilyloxy)phthalaldehyde: Similar structure but with different positioning of the aldehyde groups.
Uniqueness
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is unique due to the presence of two aldehyde groups and the silyl-protected hydroxyl group, which provides versatility in synthetic applications. Its ability to undergo selective reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H20O3Si |
|---|---|
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
5-[tert-butyl(dimethyl)silyl]oxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C14H20O3Si/c1-14(2,3)18(4,5)17-13-7-11(9-15)6-12(8-13)10-16/h6-10H,1-5H3 |
Clave InChI |
ILJMJUMYZGUEJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




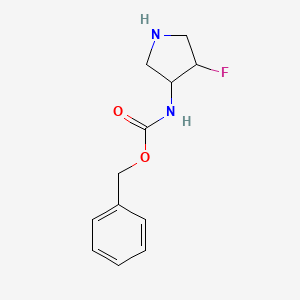
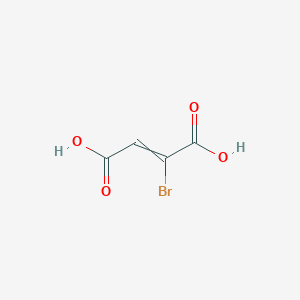
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)

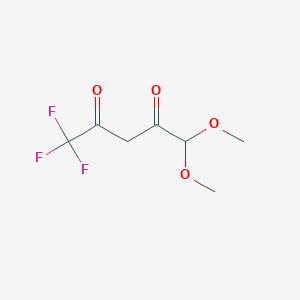

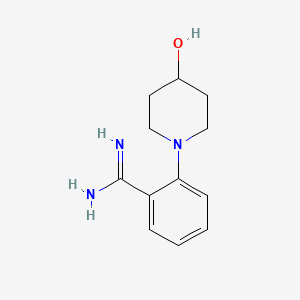
![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)
